Ethynylcyclohexane

Catalog No.
S703583
CAS No.
931-48-6
M.F
C8H12
M. Wt
108.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethynylcyclohexane

CAS Number

931-48-6

Product Name

Ethynylcyclohexane

IUPAC Name

ethynylcyclohexane

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2

InChI Key

SSDZYLQUYMOSAK-UHFFFAOYSA-N

SMILES

C#CC1CCCCC1

Canonical SMILES

C#CC1CCCCC1

Precursor for Organometallic Catalysis

Cyclohexylacetylene serves as a vital precursor in the synthesis of hydrido-vinylidene complexes of osmium. These complexes act as crucial intermediates in numerous homogeneous and heterogeneous catalytic reactions, including:

  • Alkene oligomerization and polymerization: These processes involve the controlled formation of longer chain molecules (oligomers or polymers) from shorter alkene (olefin) molecules. Cyclohexylacetylene-derived osmium catalysts are being explored for their potential in these reactions due to their ability to control the chain length and structure of the resulting polymers [].
  • Fischer-Tropsch synthesis: This process converts a mixture of carbon monoxide and hydrogen into various liquid hydrocarbon fuels. Cyclohexylacetylene-based osmium catalysts are being investigated for their potential to improve the efficiency and selectivity of this reaction, leading to the production of cleaner fuels [].

Potential in Medicinal Chemistry

Research suggests that cyclohexylacetylene might possess interesting biological properties:

  • Antibacterial and antifungal activity: Studies have shown that cyclohexylacetylene exhibits antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans []. However, further research is needed to understand the mechanisms of action and potential therapeutic applications.

Ethynylcyclohexane is an organic compound characterized by the presence of an ethynyl group (-C≡CH) attached to a cyclohexane ring. Its molecular formula is C8H12C_8H_{12}, and it has a unique structure that allows for various conformational isomers due to the flexibility of the cyclohexane ring. The compound is notable for its applications in organic synthesis and its role as a precursor in various

  • Alkylation Reactions: The compound can undergo alkylation through the reaction of acetylide ions with alkyl halides, forming new carbon-carbon bonds, which is crucial for building complex organic molecules .
  • Suzuki Coupling: Ethynylcyclohexane can be transformed into dienes using the Suzuki reaction, where it reacts with organoboranes in the presence of palladium catalysts .
  • Hydration Reactions: Selective hydration of ethynylcyclohexane can yield various products depending on the reaction conditions and substrates used .

Several methods exist for synthesizing ethynylcyclohexane:

  • Direct Alkylation: This method involves the alkylation of cyclohexane derivatives with acetylene under basic conditions, producing ethynylcyclohexane as a product .
  • Cyclization Reactions: Ethynyl groups can be introduced into cyclohexane through cyclization reactions involving suitable precursors and catalysts .
  • Hydroboration-Oxidation: Ethynylcyclohexane can also be synthesized through hydroboration followed by oxidation, allowing for the introduction of functional groups into the cyclohexane framework.

Ethynylcyclohexane has various applications in organic chemistry:

  • Synthetic Intermediates: It serves as an important intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing polymers and materials due to its unique structural properties.
  • Research Tool: It is often used in academic research to study reaction mechanisms and conformational analysis due to its simple yet flexible structure.

Studies on interaction mechanisms involving ethynylcyclohexane focus primarily on its reactivity with other organic compounds. The compound's ability to act as a nucleophile makes it a valuable participant in various synthetic pathways. Interaction studies have shown that it can selectively react with electrophiles, leading to diverse products based on reaction conditions .

Ethynylcyclohexane shares similarities with several related compounds. Here’s a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Features
EthyneC2H2C_2H_2Simplest alkyne; linear structure; highly reactive.
CyclohexeneC6H10C_6H_{10}Unsaturated cyclic compound; lacks ethynyl group.
1-OctyneC8H14C_8H_{14}Linear alkyne; more saturated than ethynylcyclohexane.
1-EthynylcyclopentaneC7H10C_7H_{10}Similar cyclic structure but smaller ring size.

Ethynylcyclohexane stands out due to its unique combination of cyclic structure and terminal alkyne functionality, allowing for versatile reactivity that is not present in simpler or purely cyclic compounds.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

931-48-6

Wikipedia

Ethynylcyclohexane

Dates

Modify: 2023-08-15

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